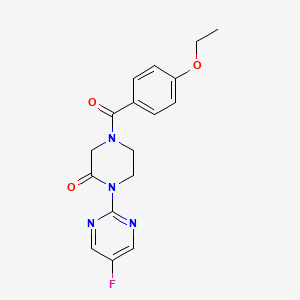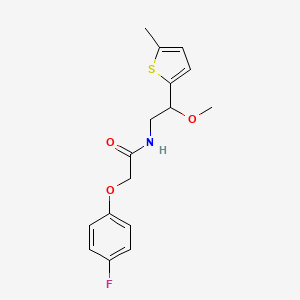
2-(4-fluorophenoxy)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Fluoroionophores and Metal Ion Detection
One study developed fluoroionophores from diamine-salicylaldehyde derivatives, highlighting their application in metal ion detection. These compounds exhibited selective chelation and recognition abilities towards various metal cations, such as Zn^2+ and Cd^2+, demonstrating their potential in cellular metal staining and environmental monitoring of metal ions (Hong et al., 2012).
Environmental Degradation of Pollutants
Another research focused on the complete oxidation of pollutants in water using the photoassisted Fenton reaction. This study is relevant to understanding how structurally similar compounds might be degraded in aquatic environments, potentially leading to cleaner water treatment technologies (Pignatello & Sun, 1995).
Inhibition of Intramolecular Charge-Transfer
Research on N-substituted 1,8-naphthalimide derivatives explored the solvent dependence of intramolecular charge-transfer inhibition, pertinent to the development of dye lasers. Such studies inform on the design and optimization of materials for optoelectronic applications, suggesting a potential research direction for the synthesis and application of novel acetamide derivatives (Martin et al., 1996).
VEGF-A Inhibitors for Antiproliferative Effects
The synthesis and evaluation of benzophenone-thiazole derivatives as potent VEGF-A inhibitors highlight the compound's relevance in pharmacology, particularly in cancer research. These compounds demonstrated significant antiproliferative effects, indicating the potential for similar acetamide derivatives to be used in developing new anticancer therapies (Prashanth et al., 2014).
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-11-3-8-15(22-11)14(20-2)9-18-16(19)10-21-13-6-4-12(17)5-7-13/h3-8,14H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMOBYLJLYNUMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)COC2=CC=C(C=C2)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

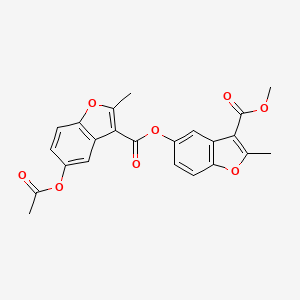
![7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2361749.png)
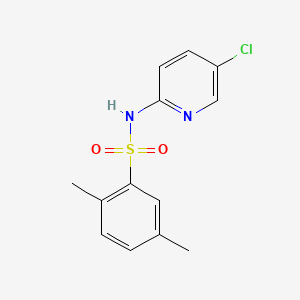
![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2361754.png)
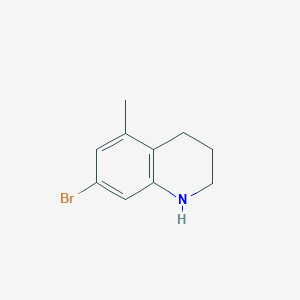
![Methyl 4-((9-(2-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2361759.png)
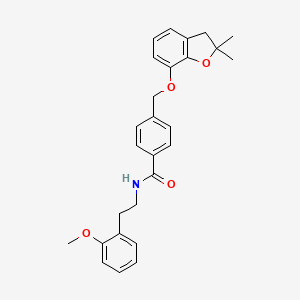
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2361761.png)
![2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2361762.png)
![7-(3,5-Dimethylphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2361765.png)
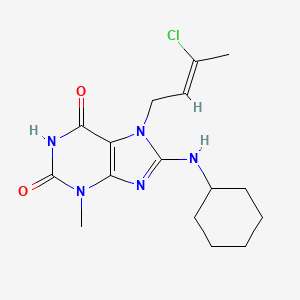

![4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2361770.png)
